molecular formula C19H20N2O3 B6536325 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1058203-51-2

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B6536325
CAS RN: 1058203-51-2
M. Wt: 324.4 g/mol
InChI Key: CBMRENTXFGHXSK-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide, otherwise known as 6-Methoxyindanone, is a compound that has a wide range of uses in both scientific research and laboratory experiments. This compound is a derivative of indanone and is used in the synthesis of a variety of compounds. 6-Methoxyindanone is a versatile compound due to its ability to form a variety of derivatives, which can be used for a variety of purposes.

Mechanism of Action

6-Methoxyindanone acts as a proton donor in the synthesis of various compounds. This is due to the presence of the acetyl group, which is capable of donating a proton to the reaction mixture. This proton donation is responsible for the formation of the desired product.
Biochemical and Physiological Effects
6-Methoxyindanone is known to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 6-Methoxyindanone has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

6-Methoxyindanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, 6-Methoxyindanone is also known to be toxic and can cause irritation to the skin and eyes. Therefore, it is important to use protective equipment when handling this compound.

Future Directions

The use of 6-Methoxyindanone in scientific research and laboratory experiments is expected to continue to grow as more of its potential applications are explored. Some potential future directions include the use of 6-Methoxyindanone in the synthesis of new compounds, such as metal-containing complexes and heterocyclic compounds. In addition, 6-Methoxyindanone could be used to develop new pharmaceuticals and agrochemicals. Furthermore, the use of 6-Methoxyindanone in the synthesis of organic compounds could lead to the development of new materials with improved properties. Finally, further research into the biochemical and physiological effects of 6-Methoxyindanone could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 6-Methoxyindanone can be achieved through two main methods. The first is an acid-catalyzed reaction between indanone and 3-methoxybenzaldehyde. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The second method involves the reaction of a Grignard reagent with indanone. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Scientific Research Applications

6-Methoxyindanone has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including organic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and quinolines. In addition, 6-Methoxyindanone has been used in the synthesis of a variety of metal-containing compounds, such as nickel and cobalt complexes.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(22)21-10-9-15-5-6-16(12-18(15)21)20-19(23)11-14-3-7-17(24-2)8-4-14/h3-8,12H,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMRENTXFGHXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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